2-Bromo-5-methoxynicotinaldehyde
Description
2-Bromo-5-methoxynicotinaldehyde (CAS: 1356460-51-9) is a brominated and methoxy-substituted nicotinaldehyde derivative. Its molecular formula is C₇H₆BrNO₂, with a molecular weight of 216.04 g/mol. This compound features a pyridine ring substituted with a bromine atom at position 2, a methoxy group at position 5, and an aldehyde functional group at position 2. It is widely used in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals due to its reactive aldehyde moiety and halogen substituent .
Properties
IUPAC Name |
2-bromo-5-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURKYUYTSBQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methoxynicotinaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-methoxypyridine-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxynicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 2-Bromo-5-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 2-Bromo-5-methoxypyridine-3-methanol.
Scientific Research Applications
2-Bromo-5-methoxynicotinaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and as a ligand in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxynicotinaldehyde depends on its specific application. In biochemical assays, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The presence of the bromine atom and methoxy group can influence the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Properties
The following table compares 2-Bromo-5-methoxynicotinaldehyde with structurally related compounds, focusing on substituent positions, molecular properties, and applications:
Research Findings and Industrial Relevance
Commercial Availability and Pricing
- This compound is available at 95–98% purity (CymitQuimica, $100–250/mg), while 5-Bromo-2-chloronicotinaldehyde (Synblock) costs ~$200/mg at 98% purity .
Biological Activity
2-Bromo-5-methoxynicotinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial, antiviral, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 228.03 g/mol. The structure includes a bromine atom at the 2-position and a methoxy group at the 5-position of the nicotinaldehyde framework, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It has been shown to inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in different disease models.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For example, it exhibited significant inhibitory effects against:
| Target Bacteria | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Klebsiella pneumoniae | 25 |
| Pseudomonas aeruginosa | 24 |
These results indicate that structural modifications can enhance antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Antiviral Activity
In vitro studies have indicated that this compound possesses antiviral properties. It has been evaluated against viruses such as dengue virus serotype 2 (DENV2), showing promising results:
| Derivative | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 3.03 | 16.06 | 5.30 |
| Iso-Pr Substituted | 0.49 | 19.39 | 39.5 |
The selectivity index indicates that the compound can effectively inhibit viral replication while maintaining low toxicity to host cells .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 34.9 ± 1.32 |
| PC3 | 28.0 ± 1.86 |
| KB | 40.1 ± 1.52 |
Mechanistic studies have revealed that this compound may induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have further elucidated the biological activity of quinoline derivatives related to this compound:
- Antimicrobial Efficacy : A study demonstrated that brominated quinolines exhibited enhanced antibacterial activity against E. coli and S. aureus, suggesting that modifications can lead to increased inhibition zones compared to standard antibiotics.
- Antiviral Mechanism : Research indicated that these derivatives act at an early stage of viral infection by reducing intracellular viral protein production without being virucidal, highlighting their potential as antiviral agents.
- Anticancer Studies : In vitro assays showed specific substitutions on the quinoline ring increased cytotoxicity against breast cancer cells, indicating possible therapeutic applications in treating cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
